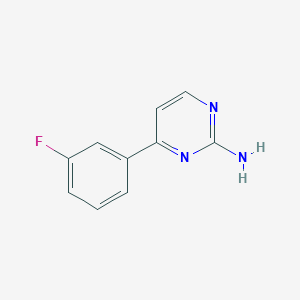

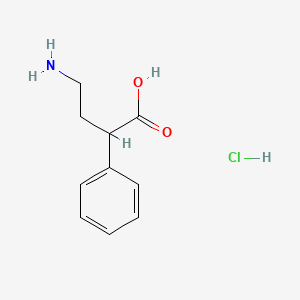

4-Amino-2-phenylbutanoic acid hydrochloride

Übersicht

Beschreibung

4-Amino-2-phenylbutanoic acid hydrochloride is an organonitrogen compound . It is a derivative of butyric acid naturally produced by colonic bacteria fermentation .

Synthesis Analysis

The synthesis of (S)-2-Amino-4-phenylbutanoic acid hydrochloride has been reported in several studies . One method involves the use of racemic 5-[2-phenylethyl]-imidazolidine-2,4-dione as a substrate, combined with nonenantioselective hydantoinase and L-N-carbamoylase . Another approach involves the reductive amination of 2-oxo-4-phenylbutanoic acid .Molecular Structure Analysis

The molecular formula of 4-Amino-2-phenylbutanoic acid hydrochloride is C10H14ClNO2 . The InChI code is 1S/C10H13NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1 .Chemical Reactions Analysis

While specific chemical reactions involving 4-Amino-2-phenylbutanoic acid hydrochloride are not detailed in the search results, it’s worth noting that it is a derivative of butyric acid and may participate in reactions typical for carboxylic acids and amines .Physical And Chemical Properties Analysis

The molecular weight of 4-Amino-2-phenylbutanoic acid hydrochloride is 215.67 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The exact mass is 215.0713064 g/mol .Wissenschaftliche Forschungsanwendungen

Derivative Synthesis and Chemical Reactivity

4-Amino-2-phenylbutanoic acid hydrochloride serves as a precursor in the synthesis of tetrazole-containing derivatives, leveraging the reactivity of its amino and carboxy terminal groups. This synthesis showcases its potential in creating novel compounds with significant yields, highlighting its versatility in chemical reactions (Putis, Shuvalova, & Ostrovskii, 2008).

Pharmacological Applications

The pharmacological interest in derivatives of 4-Amino-2-phenylbutanoic acid hydrochloride, such as Phenibut and Baclofen, underscores its significance in medical research. These derivatives exhibit high activity, emphasizing the compound's role in developing therapeutic agents with myorelaxant and analgesic properties (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).

Structural Analysis

The X-ray crystallographic analysis of 4-Amino-2-phenylbutanoic acid derivatives provides insights into their stereochemistry, aiding in the understanding of their biological activity and interaction with biological targets. This level of analysis is crucial for designing more effective therapeutic agents (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).

Biocatalysis and Synthesis of Amino Acids

Research demonstrates the utilization of 4-Amino-2-phenylbutanoic acid hydrochloride in the stereoselective synthesis of amino acids, illustrating its application in producing chiral building blocks essential for drug development and industrial applications. This approach highlights the integration of biocatalysis in synthesizing complex molecules (Hernández, Bujons, Joglar, Charnock, María, Fessner, & Clapés, 2017).

Quantum Computational and Spectroscopic Studies

Quantum computational and spectroscopic studies on 4-Amino-2-phenylbutanoic acid hydrochloride and its derivatives provide valuable data on molecular structure, vibrational spectra, and electronic properties. These studies offer insights into the compound's potential applications in material science and pharmacology, facilitating the design of novel materials and drugs with improved properties (Raajaraman, Sheela, & Muthu, 2019).

Safety and Hazards

4-Amino-2-phenylbutanoic acid hydrochloride is classified as having acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Wirkmechanismus

Target of Action

4-Amino-2-phenylbutanoic acid hydrochloride, also known as Phenibut, primarily targets the central nervous system . It acts as a GABA-mimetic, primarily at GABA(B) receptors .

Mode of Action

Phenibut demonstrates a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone . It is used to treat genetic metabolic syndromes, neuropathies, and urea cycle disorders .

Biochemical Pathways

It is known to have anxiolytic and nootropic (cognition enhancing) effects . This suggests that it may influence neurotransmitter systems and neural pathways related to anxiety and cognitive function.

Pharmacokinetics

Phenibut is known to distribute widely throughout the body and across the blood–brain barrier . This allows it to exert its effects directly on the central nervous system.

Result of Action

The molecular and cellular effects of Phenibut’s action include relieving inflammation and acting as a chemical chaperone . Clinically, it is used to manage conditions such as genetic metabolic syndromes, neuropathies, and urea cycle disorders .

Eigenschaften

IUPAC Name |

4-amino-2-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-7-6-9(10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXJUMSUOAYSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50985474 | |

| Record name | 4-Amino-2-phenylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-phenylbutanoic acid hydrochloride | |

CAS RN |

66859-48-1 | |

| Record name | 4-Amino-2-phenylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

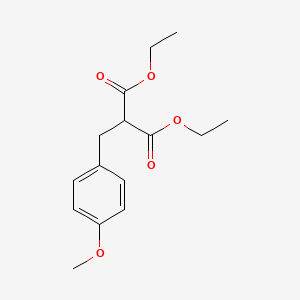

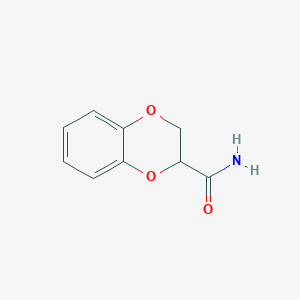

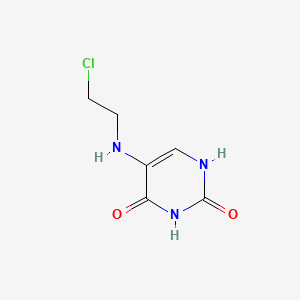

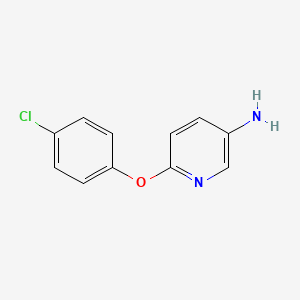

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

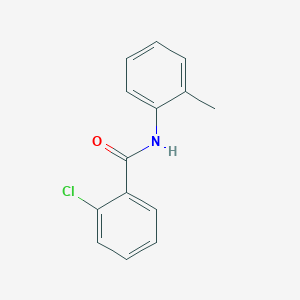

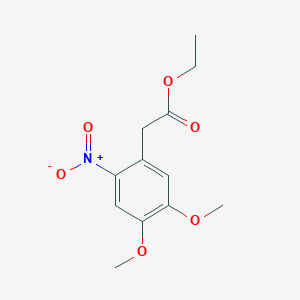

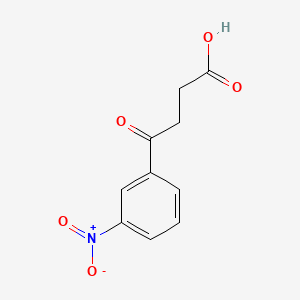

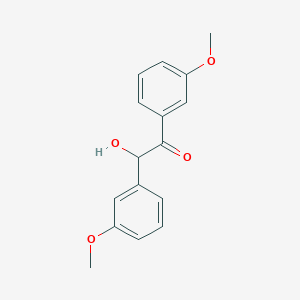

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1606944.png)